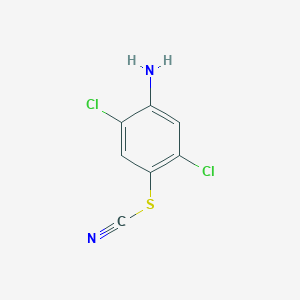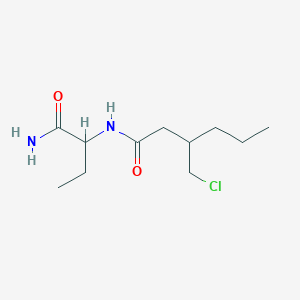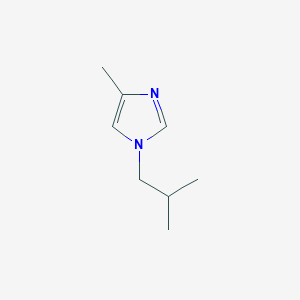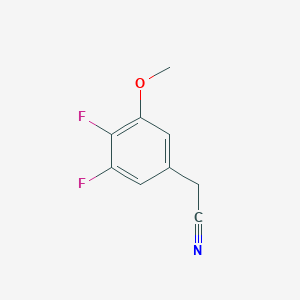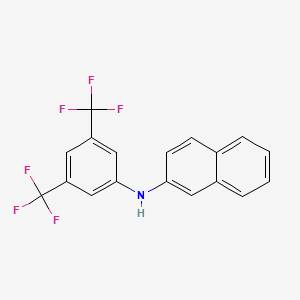
N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties .
Mechanism of Action
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine involves its interaction with various molecular targets. The trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the naphthalene moiety can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst in organic synthesis.
3,5-Bis(trifluoromethyl)benzylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-Phenyl-bis(trifluoromethanesulfonimide): Employed in the synthesis of β-amino acids and other biologically active compounds.
Uniqueness
N-(3,5-Bis(trifluoromethyl)phenyl)naphthalen-2-amine is unique due to the combination of trifluoromethyl groups and a naphthalene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance characteristics .
Properties
Molecular Formula |
C18H11F6N |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]naphthalen-2-amine |
InChI |
InChI=1S/C18H11F6N/c19-17(20,21)13-8-14(18(22,23)24)10-16(9-13)25-15-6-5-11-3-1-2-4-12(11)7-15/h1-10,25H |
InChI Key |
GUPDVXDMCKVQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
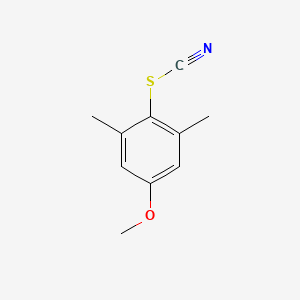
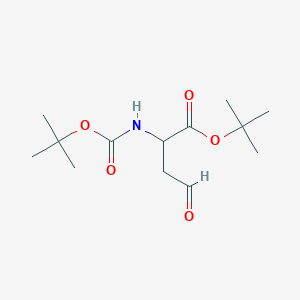
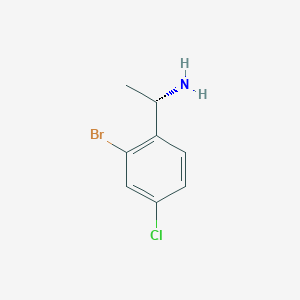
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
![4-amino-2-[[4-amino-2-[[2-[[4-amino-2-[(2,4-diamino-4-oxobutanoyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12823414.png)

